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Compound of Interest

Compound Name: Tungsten disulfide

Cat. No.: B075915

For researchers, scientists, and professionals in drug development, the selection of optimal
materials for next-generation biosensors and electronics is paramount. Among the leading two-
dimensional (2D) materials, tungsten disulfide (WS:z) and molybdenum disulfide (M0Sz) have
emerged as strong contenders for field-effect transistors (FETS). This guide provides an
objective, data-driven comparison of their performance, supported by experimental findings.

This analysis is primarily based on a comprehensive benchmarking study of 230 MoS:2 and 160
WS: FETSs, fabricated from monolayer films grown by metal-organic chemical vapor deposition
(MOCVD).[1][2][3][2][5][6] This large-scale comparison provides statistically significant data on
key performance indicators, offering valuable insights into the technological viability of these
materials for future integrated circuits.[1][2][5]

Executive Summary: Performance at a Glance

While both WS2 and MoS: exhibit excellent potential for transistor applications, key differences
in their performance metrics are observed. Notably, WSz transistors have demonstrated a
record-high carrier mobility, showing a 1.5-fold improvement over the best previously reported
values.[1][2][5][7] Conversely, MoS:2 FETs tend to exhibit lower contact resistance and a more
ideal subthreshold swing. A detailed breakdown of these and other parameters is presented in
the subsequent sections.

Quantitative Performance Comparison
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The following tables summarize the median values of key performance metrics for both WS2
and MoS: FETs, as determined in a large-scale benchmarking study.[1]

o Molybdenum
_ Tungsten Disulfide o .
Performance Metric Disulfide (M0S2) Key Observation
(WS2) FETs
FETs
) WS:2 demonstrates
Field-Effect Electron 33 cm2 V-1 s711][2][4] ) )
- 30 cm2 V—1 s71[3] higher champion
Mobility (UFE) [51[7] -
mobility.
Both materials exhibit
On/Off Current Ratio excellent and
_ 2.1 x107[3] 2.1 x107[3]
(Imax/imin) comparable on/off
ratios.
WSz shows a more
Threshold Voltage N
] 6.4 V[1] 2.9 V[1] positive threshold
(Vt,lin)
voltage.
MoS: exhibits a
Subthreshold Swing subthreshold swing
541.4 mV dec 1] 431.9 mV dec™1[1] _
(SSa) closer to the ideal
limit.
] MoS:2 generally
Contact Resistance 29.2 kQ-pm (at nS = 9.2kQ-pm (atnS=1
presents lower contact
(Re) 4.4 x 1012 cm~?)[1] x 1013 cm~2)[1]

resistance.

In-Depth Analysis of Key Performance Metrics
Electron Mobility

Field-effect electron mobility is a critical parameter that dictates the on-state performance of a
transistor. In the benchmarked study, the "champion" long-channel WSz FETs demonstrated an
electron mobility of 33 cm2 V1 s~1, surpassing the 30 cm2 V-1 st observed for the best MoS:2
FETs.[3] This represents a significant advancement, highlighting the potential of WSz for high-
performance applications.[1][2][5][7]
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On/Off Current Ratio

A high on/off current ratio is essential for digital logic applications to distinguish between the
"on" and "off" states. Both MoS2 and WS2 FETs exhibited a median on/off ratio of 2.1 x 107,
indicating their suitability for switching applications.[3]

Threshold Voltage

The threshold voltage for WSz FETs was found to be consistently more positive than for MoS:
FETs.[1] This is attributed to a lower intrinsic n-type doping in WSz compared to MoS:z.[1] The
choice between the two materials might therefore also depend on the desired threshold voltage
for a specific circuit design.

Subthreshold Swing

The subthreshold swing (SS) indicates how effectively a transistor can be switched from the
off-state to the on-state. A smaller SS value is desirable. The median SS for MoS:2 FETs was
431.9 mV/dec, which is lower than the 541.4 mV/dec observed for WSz FETs.[1] The deviation
from the ideal 60 mV/dec is associated with the presence of interface traps.[1]

Contact Resistance

Lowering contact resistance is a major challenge in the development of 2D material-based
devices.[8][9][10][11][12] The study revealed that MoS2 FETs had a significantly lower median
contact resistance (9.2 kQ-um) compared to WSz FETs (29.2 kQ-um) at their respective
maximum carrier densities.[1] However, it is important to note that when compared at a similar
carrier concentration, the contact resistances were more comparable.[1] Strategies such as
using a MoS: interlayer for WS: transistors have been shown to effectively reduce contact
resistance by over 60%.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following experimental
methodologies were employed in the benchmark study:

Device Fabrication Workflow
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The fabrication process for the benchmarked transistors involved several key steps, from
material growth to device characterization. This workflow is crucial for producing consistent and
high-quality devices.

Material Growth & Transfer

MOCVD Growth of Monolayer
WS:2 and MoS:z on Sapphire

l

PMMA-Assisted Wet Transfer
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Device Fabrication
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:
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(Source/Drain Contacts)

:

Lift-off Process

Characterization

Electrical Measurement using
Probe Station & Parameter Analyzer

:

Data Extraction and Statistical Analysis
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Device Fabrication and Characterization Workflow

Parameter Extraction Methodology

The extraction of key performance metrics from the raw electrical data followed a standardized
procedure to ensure accurate and comparable results.

Measure Ids vs. Vgs Measure Ids vs. Vds
(Transfer Characteristics) (Output Characteristics)
Extracted Parameters
\ 4
Field-Effect Mobility (UFE) On/Off Ratio (Imax/Imin) Threshold Voltage (Vt) Subthreshold Swing (SS) Contact Resistance (Rc)

Click to download full resolution via product page
Key Parameter Extraction from Electrical Measurements

Conclusion

Both tungsten disulfide and molybdenum disulfide are highly promising channel materials for
next-generation field-effect transistors. The choice between them will likely be application-
dependent. WS: offers the advantage of higher electron mobility, making it a strong candidate
for high-performance electronics. MoSz, on the other hand, demonstrates benefits in terms of
lower contact resistance and a more ideal subthreshold swing, which are critical for low-power

applications.

The comprehensive data presented in this guide, derived from a large-scale statistical study,
provides a solid foundation for researchers and engineers to make informed decisions in the
rapidly advancing field of 2D electronics. Further advancements in material growth, device
fabrication, and contact engineering will continue to unlock the full potential of both WSz and
MoS: transistors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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